molecular formula C20H23N3O2 B6096766 N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide

N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide

Cat. No.: B6096766
M. Wt: 337.4 g/mol
InChI Key: GJJBYQRAMQZOKC-UHFFFAOYSA-N
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Description

N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyridine ring, an isoquinoline moiety, and an oxolane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide involves multiple steps, typically starting with the preparation of the pyridine and isoquinoline intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Synthetic Route:

Industrial Production Methods: For large-scale production, the synthesis may be optimized to include continuous flow reactions and the use of automated systems to control reaction parameters precisely. This ensures consistency in product quality and efficiency in production.

Chemical Reactions Analysis

N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidized Derivatives: Formation of carboxylic acids or ketones.

    Reduced Analogs: Formation of alcohols or amines.

    Substituted Products: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(19-4-2-10-25-19)22-18-6-5-16-7-9-23(14-17(16)11-18)13-15-3-1-8-21-12-15/h1,3,5-6,8,11-12,19H,2,4,7,9-10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJBYQRAMQZOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC3=C(CCN(C3)CC4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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